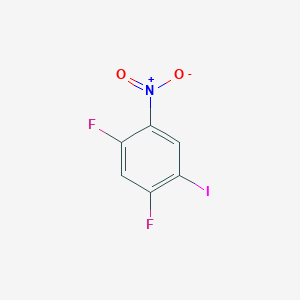

1-Methyl-3-(4-nitrophenyl)benzene

Übersicht

Beschreibung

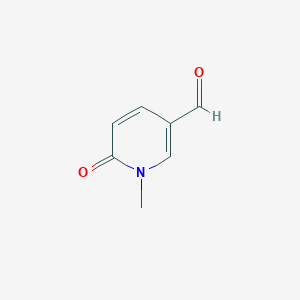

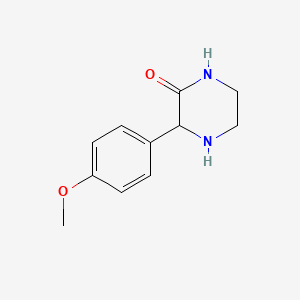

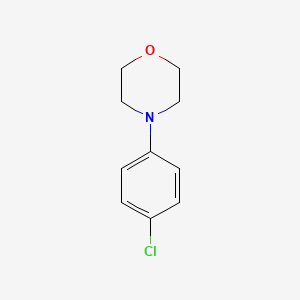

“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s an aromatic compound that contains a benzene ring, which is a six-membered ring with alternating single and double bonds .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol can yield a related compound in 86% yield .Molecular Structure Analysis

The molecular structure of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, “Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-” has a molecular weight of 196.2875 .Chemical Reactions Analysis

The chemical reactions of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For example, benzene undergoes electrophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma .Wissenschaftliche Forschungsanwendungen

Chemical Research

“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound with the linear formula C13H11NO2 . It’s used in chemical research as a building block for the synthesis of various complex molecules .

Environmental Research

Toxicology Studies

This compound has been shown to have toxic effects on aquatic organisms. Therefore, it can be used in toxicology studies to understand the impact of such compounds on the environment and to develop strategies for mitigating these effects.

Accumulation Studies

“1-Methyl-3-(4-nitrophenyl)benzene” has been found to accumulate in sediments and soils. This makes it a useful compound for studying the accumulation and persistence of pollutants in the environment.

Derivative Synthesis

“1-Methyl-3-(4-nitrophenyl)benzene” can be used as a precursor for the synthesis of various derivatives, each with its own potential applications . For example, it can be used to synthesize “1-NITRO-4- [ (PHENYLSULFANYL)METHYL]BENZENE” and “1-NITRO-4- [ (PHENYLSULFONYL)METHYL]BENZENE” among others .

Pharmaceutical Research

While there is no direct evidence of “1-Methyl-3-(4-nitrophenyl)benzene” being used in pharmaceutical research, it’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that “1-Methyl-3-(4-nitrophenyl)benzene” could have similar potential in pharmaceutical research.

Wirkmechanismus

The mechanism of action of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-3-(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLIELPNYJMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441745 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(4-nitrophenyl)benzene | |

CAS RN |

952-21-6 | |

| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)